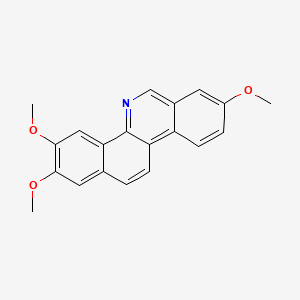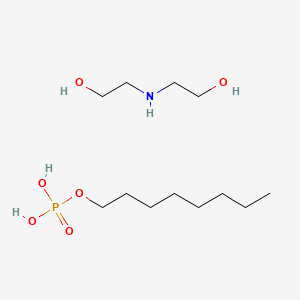
Adenosine-5'-diphosphate monopotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine-5’-diphosphate monopotassium salt is a chemical compound with the empirical formula C10H14KN5O10P2 · 2H2O and a molecular weight of 501.32. It is a derivative of adenosine diphosphate, which is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position. This compound is commonly used in biochemical research and has significant roles in cellular energy transfer and signal transduction.
准备方法
Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphate monopotassium salt can be synthesized through the dephosphorylation of adenosine-5’-triphosphate by ATPases. The reaction involves the removal of a phosphate group from adenosine-5’-triphosphate to form adenosine-5’-diphosphate, which is then combined with a potassium salt to form the monopotassium salt .
Industrial Production Methods: Industrial production of adenosine-5’-diphosphate monopotassium salt typically involves microbial fermentation processes. Bacterial sources are often used to produce the compound in large quantities, followed by purification and crystallization to obtain the desired product .
化学反应分析
Types of Reactions: Adenosine-5’-diphosphate monopotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine-5’-triphosphate.
Reduction: It can be reduced to form adenosine-5’-monophosphate.
Substitution: It can participate in substitution reactions where one of the phosphate groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Adenosine-5’-triphosphate.
Reduction: Adenosine-5’-monophosphate.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
科学研究应用
Adenosine-5’-diphosphate monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various biochemical assays and studies involving nucleotide metabolism.
作用机制
Adenosine-5’-diphosphate monopotassium salt exerts its effects by interacting with specific purinergic receptors, such as P2Y1 and P2X2/3 receptors. It acts as an agonist for these receptors, leading to various cellular responses, including platelet aggregation and modulation of cellular energy metabolism . The compound also plays a role in the regulation of the phosphorylation status of AMP-activated protein kinase, which is involved in cellular energy homeostasis .
相似化合物的比较
Adenosine-5’-triphosphate (ATP): A higher energy form of adenosine diphosphate with three phosphate groups.
Adenosine-5’-monophosphate (AMP): A lower energy form with a single phosphate group.
Adenosine: The nucleoside form without any phosphate groups.
Uniqueness: Adenosine-5’-diphosphate monopotassium salt is unique in its ability to act as an intermediate in the conversion between adenosine-5’-triphosphate and adenosine-5’-monophosphate. This intermediate role makes it essential in cellular energy transfer processes and signal transduction pathways .
属性
分子式 |
C10H14KN5O10P2 |
|---|---|
分子量 |
465.29 g/mol |
IUPAC 名称 |
potassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C10H15N5O10P2.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI 键 |
ZNCWUOPIJTUALR-MCDZGGTQSA-M |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)O)O)O)N.[K+] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)O)O)O)N.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)










